N-(1,2-Bis(2-chlorophenyl)-2-(phenylimino)ethylidene)aniline
Description
N-(1,2-Bis(2-chlorophenyl)-2-(phenylimino)ethylidene)aniline is a triarylmethane derivative characterized by a central ethylidene backbone substituted with two 2-chlorophenyl groups, a phenylimino group, and an aniline moiety. These analogs share a common triarylmethane scaffold but differ in substituent groups, which significantly influence their physical and chemical properties. For instance, N-[(2-Chlorophenyl)diphenylmethyl]aniline (T109) —a close structural analog—exhibits a melting point of 131.4°C (ethanol) or 121°C (benzene) and forms a yellow-to-beige crystalline powder . Its structure is confirmed via ¹H NMR and mass spectrometry (MS), with elemental analysis validating carbon, hydrogen, and nitrogen content .
Properties
CAS No. |
21913-95-1 |
|---|---|
Molecular Formula |
C26H18Cl2N2 |
Molecular Weight |
429.3 g/mol |
IUPAC Name |
1,2-bis(2-chlorophenyl)-N,N'-diphenylethane-1,2-diimine |
InChI |
InChI=1S/C26H18Cl2N2/c27-23-17-9-7-15-21(23)25(29-19-11-3-1-4-12-19)26(22-16-8-10-18-24(22)28)30-20-13-5-2-6-14-20/h1-18H |
InChI Key |
FUDRBLXBROYOOS-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)N=C(C2=CC=CC=C2Cl)C(=NC3=CC=CC=C3)C4=CC=CC=C4Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1,2-Bis(2-chlorophenyl)-2-(phenylimino)ethylidene)aniline typically involves the condensation of 2-chlorobenzaldehyde with aniline derivatives under specific conditions. The reaction is often carried out in the presence of a catalyst, such as an acid or base, to facilitate the formation of the imine linkage. The reaction conditions, including temperature and solvent choice, play a crucial role in determining the yield and purity of the final product.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure consistent quality and high throughput. The use of automated reactors and precise control of reaction parameters can enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
N-(1,2-Bis(2-chlorophenyl)-2-(phenylimino)ethylidene)aniline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinone derivatives.
Reduction: Reduction reactions can convert the imine group to an amine group.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as halogenation or nitration.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like chlorine or nitric acid can be used for halogenation and nitration, respectively.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinone derivatives, while reduction can produce amine derivatives.
Scientific Research Applications
N-(1,2-Bis(2-chlorophenyl)-2-(phenylimino)ethylidene)aniline has several scientific research applications:
Chemistry: It is used as a ligand in coordination chemistry to form metal complexes with unique properties.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in various medical conditions.
Industry: It is used in the development of advanced materials, such as polymers and dyes, due to its unique structural features.
Mechanism of Action
The mechanism of action of N-(1,2-Bis(2-chlorophenyl)-2-(phenylimino)ethylidene)aniline involves its interaction with specific molecular targets. The compound can bind to metal ions, forming stable complexes that exhibit unique chemical and physical properties. These interactions can influence various biochemical pathways, leading to the observed biological effects.
Comparison with Similar Compounds
Structural and Functional Group Analysis
Electron-Withdrawing vs. Electron-Donating Groups :
- T102 (trifluoromethoxy) and T105 (acetyl) exhibit higher melting points (144.2°C and 166.7°C, respectively) compared to T109 (131.4°C), likely due to enhanced intermolecular interactions (e.g., dipole-dipole forces) from electron-withdrawing groups .
- T106 (4-methoxyaniline) has a moderate melting point (142.5°C), reflecting the balance between electron-donating methoxy groups and steric hindrance .
- Heterocyclic vs. Aromatic Systems: T103 (benzothiazole) demonstrates the highest melting point (156.3°C) among the analogs, attributed to the rigid benzothiazole ring improving crystallinity . T94 (imidazole and aminopropyl chain) has the lowest melting point (89°C), likely due to reduced symmetry and increased flexibility from the alkyl chain .
Spectroscopic and Elemental Analysis
All compounds in were characterized via ¹H NMR and MS, with experimental elemental analysis closely matching calculated values (e.g., T109: C, 78.9%; H, 4.9%; N, 3.1%) . The phenylimino group in the target compound may introduce unique resonance patterns in NMR, though specific data for the exact compound is absent in the evidence.
Research Findings and Implications
- Synthetic Methodology : All analogs, including T109, were synthesized via Method C using T3-Cl, ensuring consistent scaffold formation but variable functionalization .
- Biological and Industrial Relevance : While biological activity data is absent in the evidence, compounds like T103 (benzothiazole) are often explored in medicinal chemistry due to their heterocyclic pharmacophores .
Biological Activity
N-(1,2-Bis(2-chlorophenyl)-2-(phenylimino)ethylidene)aniline is a compound of interest due to its potential biological activities, particularly in the context of medicinal chemistry. This article provides a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound this compound features a complex structure characterized by two chlorophenyl groups and a phenylimino moiety. Its molecular formula can be represented as . The structural characteristics suggest potential interactions with biological targets, particularly in cancer therapy and antimicrobial applications.
Synthesis
The synthesis of this compound typically involves the condensation reaction between an appropriate aniline derivative and a carbonyl compound. The reaction conditions can significantly influence the yield and purity of the final product.
Biological Activity
Anticancer Activity:
Recent studies have highlighted the anticancer potential of similar compounds in the class of bis-anilines. For instance, compounds with structural similarities have demonstrated significant cytotoxic effects against various cancer cell lines. The mechanism often involves the induction of apoptosis through the disruption of microtubule dynamics and cell cycle arrest.
- Case Study: A related compound was evaluated for its cytotoxicity against breast cancer cell lines (MCF-7), showing an IC50 value of 0.99 µM, indicating potent activity .
Antimicrobial Activity:
The antimicrobial properties of this compound have also been explored. Compounds with similar structures have exhibited broad-spectrum antibacterial and antifungal activities.
- Table 1: Antimicrobial Activity Comparison
| Compound Name | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Compound A | E. coli | 125 µg/mL |
| Compound B | S. aureus | 75 µg/mL |
| This compound | B. subtilis | <100 µg/mL |
The proposed mechanism for the biological activity of this compound includes:
- Inhibition of Tubulin Polymerization: Similar compounds have been shown to bind to tubulin, preventing its polymerization and leading to mitotic arrest.
- Induction of Apoptosis: The disruption in microtubule dynamics can trigger apoptotic pathways in cancer cells, leading to cell death.
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of this compound. Modifications to the chlorophenyl groups or the phenylimino moiety can significantly affect potency and selectivity against specific targets.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
